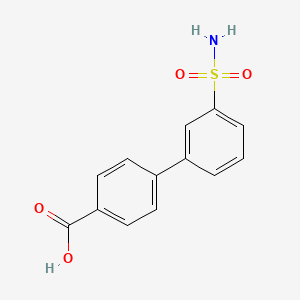

4-(3-Aminosulfonylphenyl)benozoic acid

Description

4-(3-Aminosulfonylphenyl)benzoic acid (CAS: 370864-81-6; molecular formula: C₁₃H₁₁NO₄S; molecular weight: 277.2 g/mol) is a benzoic acid derivative featuring a sulfamoyl (-SO₂NH₂) group at the meta position of the phenyl ring attached to the benzoic acid core . Its synthesis typically involves coupling reactions between aminobenzoic acid precursors and sulfonating agents .

Properties

IUPAC Name |

4-(3-sulfamoylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c14-19(17,18)12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,(H,15,16)(H2,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDMTXQGUWAOGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90723978 | |

| Record name | 3'-Sulfamoyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90723978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370864-81-6 | |

| Record name | 3'-Sulfamoyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90723978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Sulfamoyl[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated benzene compound.

Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction, where the biphenyl compound is treated with a sulfonating agent such as chlorosulfonic acid.

Industrial Production Methods

In an industrial setting, the production of 3’-Sulfamoyl[1,1’-biphenyl]-4-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3’-Sulfamoyl[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted biphenyl compounds depending on the reagents used.

Scientific Research Applications

3’-Sulfamoyl[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonamide groups.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Sulfamoyl[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

Key Observations :

- Positional Effects : The meta-substituted sulfamoyl group in the target compound may offer better steric accessibility for target binding compared to para-substituted analogs .

- Functional Groups : Replacing -SO₂NH₂ with -CONH₂ (carbamoyl) reduces molecular weight and may improve aqueous solubility, critical for drug formulation .

Derivatives with Extended Moieties

Key Observations :

- Dual Sulfonamides : The presence of two sulfonamide groups (e.g., in ) may improve binding affinity to enzymes like carbonic anhydrase but could increase toxicity risks.

- Heterocyclic Additions : Thiazole-containing derivatives (e.g., ) exhibit insecticidal properties, suggesting that the target compound’s sulfamoyl group could be modified for agrochemical applications .

Key Observations :

- The sulfamoyl group contributes to low solubility in aqueous media, necessitating formulation adjustments for pharmaceutical use.

- Safety : Both sulfamoyl and methoxy-sulfamoyl analogs are classified as irritants, highlighting the need for careful handling .

Biological Activity

4-(3-Aminosulfonylphenyl)benzoic acid, a derivative of benzoic acid, has garnered attention in recent years for its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

4-(3-Aminosulfonylphenyl)benzoic acid features a sulfonamide group that enhances its biological activity. The presence of the amino and sulfonyl groups contributes to its solubility and interaction with biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of benzoic acid derivatives, including 4-(3-Aminosulfonylphenyl)benzoic acid.

The antimicrobial mechanism is primarily attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways. The compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for addressing multidrug-resistant strains.

Case Studies

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of benzoic acid showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ampicillin, suggesting potential therapeutic applications .

- Biofilm Formation Inhibition : Research highlighted the ability of benzoic acid derivatives to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The compounds were shown to disrupt the structural integrity of biofilms, enhancing their effectiveness as antimicrobial agents .

Anticancer Activity

4-(3-Aminosulfonylphenyl)benzoic acid has also been studied for its anticancer properties.

The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. It may also inhibit angiogenesis, thereby limiting tumor growth.

Research Findings

- In Vitro Studies : In vitro assays indicated that 4-(3-Aminosulfonylphenyl)benzoic acid significantly reduced cell viability in various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce cell cycle arrest at the G2/M phase was noted as a critical mechanism in its anticancer activity .

- In Vivo Studies : Animal model studies further confirmed the anticancer efficacy, showing reduced tumor size and improved survival rates in treated subjects compared to control groups .

Comparative Biological Activity Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.